硫酸亚铁一水合物

描述

Synthesis Analysis

The synthesis of ferrous sulfate monohydrate can be achieved through multiple routes, including the oxidation of iron in the presence of sulfuric acid. A noteworthy synthesis method involves the bacteria-assisted preparation of nano α-Fe2O3 red pigment powders from waste ferrous sulfate, utilizing a bio-oxidation process facilitated by Acidithiobacillus ferrooxidans. This process not only recycles waste ferrous sulfate but also produces high-purity α-Fe2O3 red pigment powders with controlled morphology (Li et al., 2016).

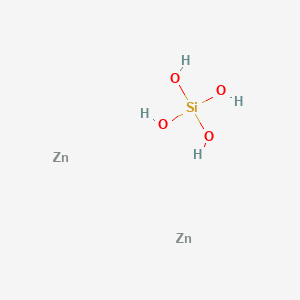

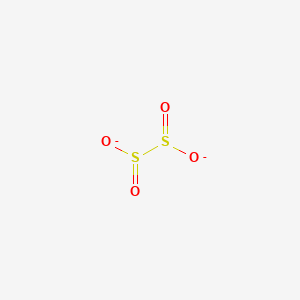

Molecular Structure Analysis

Ferrous sulfate monohydrate's molecular structure is defined by its crystalline form, where the iron ion is coordinated by six oxygen atoms - four from the sulfate anion and two from water molecules. This hydration is crucial for its chemical behavior and reactivity.

Chemical Reactions and Properties

Ferrous sulfate monohydrate participates in various chemical reactions, including oxidation to ferric sulfate and reduction reactions in organic syntheses. It acts as a reducing agent in many processes, indicating its significant role in redox reactions. The thermal behavior analysis under different atmospheres reveals the dehydration process and phase transitions of ferrous sulfate, providing insights into its stability and reactivity under varying conditions (Kanari et al., 2018).

科学研究应用

热行为研究

硫酸亚铁一水合物已被用于研究其在不同条件下的热行为 . 非等温热重分析(TG)法用于研究硫酸铁样品在高达1000°C的温度下在Cl2 + O2,O2和N2气氛中的行为 . 在500至575°C的等温条件下,揭示了FeSO4分解成Fe2O3的动力学特征 .

饲料添加剂

硫酸亚铁一水合物用作所有动物物种的饲料添加剂 . 它被用来解决动物体内的铁缺乏,这会导致贫血和其他健康问题 .

农业

硫酸亚铁一水合物用于解决农业中的铁缺乏 . 铁是植物生长所需的必需营养素,缺乏铁会导致黄化和产量下降 .

水净化

硫酸亚铁一水合物用于水处理工艺 . 它具有絮凝特性,这意味着它可以使水中的悬浮颗粒聚结在一起,使其更容易去除 .

氧化铁颜料生产

作用机制

Target of Action

Ferrous sulfate monohydrate primarily targets erythrocytes , also known as red blood cells . Iron, the key component of ferrous sulfate, is an essential constituent of hemoglobin, a protein in red blood cells that transports oxygen from the lungs to the body’s tissues .

Mode of Action

Ferrous sulfate monohydrate works by replenishing iron stores in the body . Iron combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues . Iron deficiency can lead to the formation of small erythrocytes with insufficient hemoglobin, a condition known as microcytic anemia .

Biochemical Pathways

The primary biochemical pathway affected by ferrous sulfate monohydrate is the hemoglobin synthesis pathway . Iron is a crucial component of hemoglobin, and a deficiency can disrupt the synthesis of hemoglobin, leading to microcytic anemia . By replenishing iron stores, ferrous sulfate monohydrate helps maintain normal hemoglobin levels and prevent anemia .

Pharmacokinetics

Iron from ferrous sulfate is absorbed in the duodenum and upper jejunum . In individuals with normal serum iron stores, about 10% of an oral dose is absorbed; this increases to 20% to 30% in individuals with inadequate iron stores . Factors such as food and achlorhydria (a lack of stomach acid) can decrease absorption . Iron is excreted through urine, sweat, sloughing of the intestinal mucosa, and menses .

Result of Action

The primary result of ferrous sulfate monohydrate action is the prevention or treatment of iron deficiency anemia . By replenishing iron stores, it supports the formation of erythrocytes and helps maintain normal blood iron levels . This can prevent symptoms of iron deficiency anemia, which include fatigue, weakness, and shortness of breath .

Action Environment

The action of ferrous sulfate monohydrate can be influenced by various environmental factors. For instance, the presence of food can decrease the absorption of iron . Additionally, the compound’s effectiveness in chemical reactions can be enhanced by its effective dissolution and interaction in aqueous solutions . It’s also worth noting that ferrous sulfate monohydrate is irritant and corrosive, posing a risk to the user/worker .

安全和危害

Ferrous sulfate monohydrate is harmful if swallowed and can cause skin and eye irritation . It is also toxic to aquatic life . Overdose symptoms may include nausea, severe stomach pain, bloody diarrhea, coughing up blood, shallow breathing, weak and rapid pulse, pale skin, blue lips, and seizure . It is advised to wear protective gloves, eye protection, and face protection when handling this substance .

未来方向

Ferrous sulfate monohydrate continues to be used in medicine to treat iron deficiency anemia . It is also used in agriculture, for instance, it can be applied several times per year using a backpack sprayer or granule applicator, and three to four weeks must be allowed before turf and lawns can be re-treated with ferrous sulfate .

属性

IUPAC Name |

iron(2+);sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDUTCVQJHJTQZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034608 | |

| Record name | Ferrous sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17375-41-6, 13463-43-9 | |

| Record name | Ferrous sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, iron(2+) salt (1:1), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid, iron(2+) salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIB00980VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

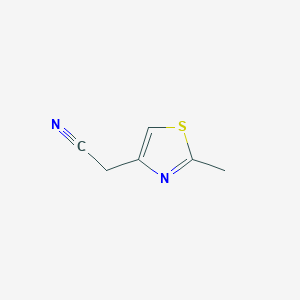

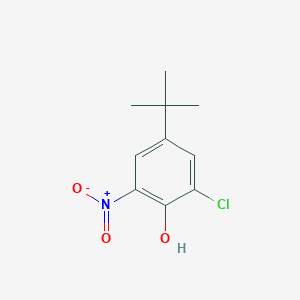

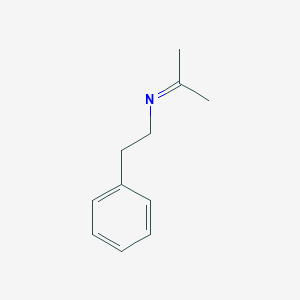

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)

![1h-Benzo[b]fluorene](/img/structure/B78144.png)

![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)

![7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine](/img/structure/B78157.png)